molecular formula C22H32N4O6S B12616843 ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate

Cat. No.: B12616843
M. Wt: 480.6 g/mol
InChI Key: YSQHGSCHDYDEPM-KRWDZBQOSA-N
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Description

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a piperidine ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable carbonyl compound.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Coupling with L-Alanine: The intermediate is then coupled with L-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with ethyl piperazine-1-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valyl)piperazine-1-carboxylate:

    Ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-leucyl)piperazine-1-carboxylate: The presence of a leucine residue introduces additional steric hindrance, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H32N4O6S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 4-[(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H32N4O6S/c1-3-32-22(29)25-15-13-24(14-16-25)21(28)17(2)23-20(27)18-9-11-26(12-10-18)33(30,31)19-7-5-4-6-8-19/h4-8,17-18H,3,9-16H2,1-2H3,(H,23,27)/t17-/m0/s1

InChI Key

YSQHGSCHDYDEPM-KRWDZBQOSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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